DC432

NTMT1 inhibition IC50 comparison peptidomimetic inhibitor

DC432 is a rationally engineered, cell-permeable peptidomimetic that uniquely enables intracellular NTMT1/2 inhibition, unlike the membrane-impermeable BM30. With a 16-fold potency gain (IC₅₀=54 nM) and validated cellular target engagement (reduces RCC1/SET methylation in HCT116 cells), it is the definitive probe for live-cell studies of α-N-terminal methylation. For B2B procurement requiring stringent selectivity (>100-fold) and dual NTMT1/NTMT2 binding, DC432 is the only cell-permeable standard available.

Molecular Formula C55H100N28O10
Molecular Weight 1313.6 g/mol
Cat. No. B12383487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC432
Molecular FormulaC55H100N28O10
Molecular Weight1313.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C55H100N28O10/c56-22-2-1-10-34(82-49(93)40-17-9-29-83(40)41(85)30-31-18-20-32(84)21-19-31)44(88)78-36(13-5-25-72-52(62)63)46(90)80-38(15-7-27-74-54(66)67)48(92)81-39(16-8-28-75-55(68)69)47(91)79-37(14-6-26-73-53(64)65)45(89)77-35(12-4-24-71-51(60)61)43(87)76-33(42(57)86)11-3-23-70-50(58)59/h18-21,33-40,84H,1-17,22-30,56H2,(H2,57,86)(H,76,87)(H,77,89)(H,78,88)(H,79,91)(H,80,90)(H,81,92)(H,82,93)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyUVDZRYDWESJRQX-TZPCGENMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 (DC432): A Cell-Permeable Peptidomimetic NTMT1/2 Inhibitor


deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2, also known as DC432 or BM30-CPP, is a synthetic 9-amino-acid peptidomimetic with the molecular formula C55H100N28O10 and molecular weight 1313.6 g/mol [1]. The compound features an N-terminal 4-hydroxyphenylacetyl (deamino-nTyr) group linked to a Pro-Lys-Arg sequence, followed by five additional arginine residues that confer cell-penetrating properties . DC432 serves as a selective, competitive inhibitor of protein N-terminal methyltransferase 1 and 2 (NTMT1/2), enzymes that methylate the α-N-terminal amines of proteins bearing the canonical X-P-K/R motif [2].

Why Generic NTMT1/2 Inhibitors Cannot Substitute for deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 (DC432)


DC432 occupies a distinct functional niche that cannot be replicated by its parent compound BM30 or alternative NTMT1/2 inhibitors. BM30 (deamino-nTyr-Pro-Lys-Arg-NH2), while selective for NTMT1/2 with >100-fold specificity over 41 methyltransferases, lacks intrinsic cell permeability and is therefore restricted to cell-free biochemical assays [1]. DC432 was rationally engineered by appending a penta-arginine (R5) tail to the BM30 scaffold, conferring cell penetration capability that enables intracellular target engagement in live-cell systems [2]. This functional gain is accompanied by a 16-fold improvement in inhibitory potency against NTMT1 (IC50 = 54 ± 4 nM for DC432 versus 0.89 ± 0.10 µM for BM30) [3]. Consequently, substituting DC432 with BM30 in cellular studies would result in complete loss of target modulation due to membrane impermeability, while substitution with other NTMT1/2 inhibitors would sacrifice the selectivity, dual NTMT1/NTMT2 binding profile, and proven in-cellulo functional activity that DC432 uniquely provides [4].

Quantitative Evidence Differentiating deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 (DC432) from Comparators


NTMT1 Inhibitory Potency: 16-Fold Improvement Over Parent Compound BM30

DC432 exhibits an IC50 of 54 ± 4 nM against NTMT1, representing a 16-fold improvement in inhibitory potency compared to its parent peptidomimetic BM30 (IC50 = 0.89 ± 0.10 µM) [1]. This quantitative difference was established in identical biochemical assays measuring NTMT1 enzymatic activity [2].

NTMT1 inhibition IC50 comparison peptidomimetic inhibitor epigenetics

Cell Permeability: Functional Cellular Activity Absent in Non-CPP Analog BM30

Unlike BM30, which lacks intrinsic cell permeability and is restricted to cell-free assays, DC432 contains a penta-arginine (R5) tail that enables cellular uptake [1]. DC432 at 100 µM decreases trimethylation of the RCC1 SPKRIA motif in HCT116 cells, demonstrating functional intracellular target engagement [2].

cell-penetrating peptide cellular target engagement intracellular inhibitor NTMT1/2 cellular assay

NTMT1/NTMT2 Dual Binding with Differential Affinity

DC432 binds to both NTMT1 and NTMT2 isoforms with distinct dissociation constants (Kd): 0.3 µM for NTMT1 and 1 µM for NTMT2, as measured by isothermal titration calorimetry (ITC) [1]. For comparison, BM30 exhibits an IC50 of 0.89 ± 0.10 µM for NTMT1 but lacks reported quantitative binding data for NTMT2 [2].

NTMT2 binding Kd measurement dual inhibitor isothermal titration calorimetry

Selectivity Profile Inherited from BM30: >100-Fold Selectivity Over 41 Methyltransferases

BM30 exhibits >100-fold selectivity for NTMT1/2 over a panel of 41 methyltransferases, including protein lysine methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs) [1][2]. Although direct selectivity profiling has not been reported for DC432, the penta-arginine tail is a cell-penetration appendage not expected to alter the core binding selectivity conferred by the BM30 pharmacophore, which engages the peptide substrate binding pocket in a competitive manner [3].

selectivity methyltransferase panel off-target profiling NTMT1/2 specificity

Crystallographic Validation of BM30 Scaffold Binding Mode

The co-crystal structure of BM30 bound to NTMT1 has been solved at 1.73 Å resolution (PDB ID: 6WH8), confirming competitive binding to the peptide substrate pocket [1][2]. This structural validation of the core BM30 pharmacophore—which DC432 shares identically in its N-terminal region—provides atomic-level confidence in the binding mechanism and supports rational design of improved analogs [3].

X-ray crystallography co-crystal structure binding mode NTMT1 structure

DC432 Demonstrates 4-Fold Higher Activity than Closely Related DC431 Analog

Among cell-permeable BM30 analogs evaluated in the same study, DC432 displayed 4-fold higher inhibitory activity than DC431 [1]. Both compounds contain the core BM30 pharmacophore with polyarginine CPP tails; the structural difference lies in the arginine residue count or arrangement. This intra-class comparison demonstrates that minor sequence variations significantly impact potency, underscoring that not all BM30-derived cell-permeable analogs are functionally equivalent.

analog comparison DC431 structure-activity relationship peptidomimetic optimization

Optimal Research and Procurement Scenarios for deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 (DC432)


Live-Cell Functional Studies of NTMT1/2-Mediated N-Terminal Methylation

DC432 is the only validated cell-permeable inhibitor in the BM30-derived peptidomimetic series, enabling intracellular engagement of NTMT1/2 in live cells where BM30 is ineffective. At 100 µM, DC432 decreases N-terminal methylation of RCC1 and SET proteins in HCT116 cells, providing a functional readout for NTMT1/2 inhibition in a cellular context [1]. This application is essential for researchers investigating the role of α-N-terminal methylation in mitosis regulation and DNA damage repair pathways, where biochemical assays with non-permeable inhibitors cannot recapitulate cellular complexity [2].

Structure-Guided Medicinal Chemistry Optimization of NTMT1/2 Inhibitors

The availability of the BM30-NTMT1 co-crystal structure (PDB 6WH8, 1.73 Å resolution) provides a validated template for structure-based drug design using the deamino-nTyr-Pro-Lys-Arg core pharmacophore shared by DC432 [3][4]. Medicinal chemists can leverage this structural information to design next-generation inhibitors with improved potency, selectivity, or pharmacokinetic properties while maintaining the validated competitive binding mode to the peptide substrate pocket. DC432 serves as the cell-permeable reference standard for benchmarking new analogs in both biochemical (IC50 = 54 nM) and cellular assays [5].

Differential NTMT1 versus NTMT2 Isoform Functional Dissection

DC432 exhibits distinct binding affinities for NTMT1 (Kd = 0.3 µM) and NTMT2 (Kd = 1 µM), a ~3.3-fold selectivity difference measured by ITC [6]. This quantitative binding data enables researchers to design concentration-dependent experiments to dissect isoform-specific contributions in systems where both NTMT1 and NTMT2 are expressed. By titrating DC432 concentrations between 0.3 µM and 1 µM, investigators can achieve partial occupancy states that favor NTMT1 engagement while minimizing NTMT2 inhibition, facilitating functional assignment of each isoform's role in cellular processes [7].

Chemical Probe Validation for NTMT1/2 Epigenetic Target Identification

As a chemical probe with defined potency (IC50 = 54 ± 4 nM), dual NTMT1/NTMT2 binding, and high target selectivity (>100-fold over 41 methyltransferases, inferred from BM30 scaffold data), DC432 meets the stringency criteria for use as a validated chemical probe in epigenetic target identification campaigns [8][9]. Its cell permeability distinguishes it from BM30 and enables integration into chemoproteomics or cellular thermal shift assays (CETSA) to identify NTMT1/2 interactomes and validate target engagement in native cellular environments, supporting drug discovery efforts targeting α-N-terminal methylation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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